1H-Indole-3-octadecanol, 5-methoxy-
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Overview
Description
1H-Indole-3-octadecanol, 5-methoxy- is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives typically involves the Fischer indole synthesis, which uses phenylhydrazine and ketones or aldehydes under acidic conditions . For 1H-Indole-3-octadecanol, 5-methoxy-, specific synthetic routes may involve the use of methoxy-substituted starting materials and appropriate reaction conditions to introduce the octadecanol side chain .
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The choice of method depends on the desired scale and application of the compound .
Chemical Reactions Analysis
Types of Reactions
1H-Indole-3-octadecanol, 5-methoxy- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions at the indole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
1H-Indole-3-octadecanol, 5-methoxy- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Indole-3-octadecanol, 5-methoxy- involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1H-Indole-3-octadecanol, 5-methoxy- include other methoxy-substituted indole derivatives and indole-3-carbinol .
Uniqueness
1H-Indole-3-octadecanol, 5-methoxy- is unique due to its specific substitution pattern and the presence of the octadecanol side chain, which may confer distinct biological activities and chemical properties compared to other indole derivatives .
Properties
CAS No. |
651331-34-9 |
---|---|
Molecular Formula |
C27H45NO2 |
Molecular Weight |
415.7 g/mol |
IUPAC Name |
18-(5-methoxy-1H-indol-3-yl)octadecan-1-ol |
InChI |
InChI=1S/C27H45NO2/c1-30-25-19-20-27-26(22-25)24(23-28-27)18-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-21-29/h19-20,22-23,28-29H,2-18,21H2,1H3 |
InChI Key |
GGEFAZNPFHKYLR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCCCCCCCCCCCCCCCCCO |
Origin of Product |
United States |
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